3-(6-methoxy-1H-indol-3-yl)prop-2-enoic acid
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Overview
Description
3-(6-methoxy-1H-indol-3-yl)prop-2-enoic acid is an organic compound belonging to the class of indole derivatives Indole derivatives are known for their significant biological activities and are found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-1H-indol-3-yl)prop-2-enoic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The methoxy group can be introduced via methylation using reagents like methyl iodide. The prop-2-enoic acid chain can be added through a Heck reaction, where the indole derivative reacts with an acrylate ester in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy-1H-indol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (e.g., bromine), nitro compounds, acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-(6-methoxy-1H-indol-3-yl)prop-2-enoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-methoxy-1H-indol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.
5-methoxyindole-3-acetic acid: A metabolite of melatonin with various biological activities.
Uniqueness
3-(6-methoxy-1H-indol-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(6-methoxy-1H-indol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-9-3-4-10-8(2-5-12(14)15)7-13-11(10)6-9/h2-7,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLXNSPTMBYOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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